Computed Lipophilicity (XLogP3) vs. the 4-Fluorophenyl Analog
A key differentiator for procurement is the compound's predicted lipophilicity. The target compound (CAS 2097873-32-8) has a computed XLogP3 value of 2.0 [1]. This is notably lower than the 4-fluorophenyl analog (CAS 2097862-39-8), which has a predicted XLogP3 of approximately 2.6 (computed by PubChem). This difference is significant for CNS drug discovery programs, where optimal lipophilicity for brain penetration typically falls within a narrower range.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097862-39-8): ~2.6 |
| Quantified Difference | Δ 0.6 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A difference of 0.6 log units in XLogP3 can translate to a significant change in membrane permeability and non-specific binding, guiding selection for CNS vs. peripheral target profiles.
- [1] PubChem. (2025). Compound Summary for CID 126851154. National Center for Biotechnology Information. View Source
